molecular formula C16H15N3O4 B1676607 Mitonafide CAS No. 54824-17-8

Mitonafide

Cat. No. B1676607
CAS RN: 54824-17-8
M. Wt: 313.31 g/mol
InChI Key: XXVLKDRPHSFIIB-UHFFFAOYSA-N
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Safety and Hazards

Mitonafide has been found to induce severe myelotoxicity . In addition, it has been associated with severe central nervous system toxicity .

Biochemical Analysis

Biochemical Properties

Mitonafide interacts with DNA and RNA, inhibiting their synthesis . It binds to double-stranded DNA through intercalation, which is a process where the compound inserts itself between the DNA base pairs . This interaction disrupts the normal functioning of DNA and RNA, leading to the inhibition of cell division and growth .

Cellular Effects

This compound has a cytotoxic effect on various types of cells, including lung cancer cells . It influences cell function by inhibiting DNA and RNA synthesis, which leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism . This compound’s impact on these cellular processes can lead to cell death, particularly in cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with DNA and RNA . By intercalating into the DNA structure, this compound inhibits the normal functioning of DNA, leading to the disruption of gene expression . This disruption can lead to cell death, particularly in cancer cells .

Temporal Effects in Laboratory Settings

This compound has been shown to be toxic to the central nervous system when administered as a short intravenous infusion, but not when given as a 120-hour continuous infusion . This suggests that the effects of this compound can change over time depending on the method of administration .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, including mice . At dosages of 0.5 and 1 mg/kg, this compound showed antitumoral potency in S-180-bearing mice

Metabolic Pathways

It is known that this compound interacts with DNA and RNA, which are crucial components of many metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied in female rats . After single intravenous and oral administration of this compound, it was found in various tissues, indicating that it is distributed throughout the body

Subcellular Localization

Given its interaction with DNA and RNA, it is likely that this compound localizes to the nucleus where these molecules are found

Preparation Methods

Mitonafide can be synthesized through the following method :

    Combining 3-nitro-1,8-naphthalic anhydride and N,N-dimethylethylenediamine: in an organic solvent to form a solution.

    Refluxing the solution: to facilitate the reaction.

Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

Mitonafide undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include NADPH for reduction and aerobic conditions for oxidation. The major products formed from these reactions are 5-aminothis compound and intercalated DNA complexes.

Comparison with Similar Compounds

Mitonafide is part of the naphthalimide derivatives, which include compounds like amonafide and pinafide . Compared to these compounds, this compound has shown greater potency in DNA intercalation and topoisomerase II inhibition . its severe central nervous system toxicity distinguishes it from other naphthalimides, limiting its clinical use .

Similar compounds include :

This compound’s unique combination of potent antitumor activity and severe toxicity highlights the need for further research to optimize its therapeutic potential while minimizing adverse effects.

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-17(2)6-7-18-15(20)12-5-3-4-10-8-11(19(22)23)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVLKDRPHSFIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203321
Record name Mitonafide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54824-17-8
Record name Mitonafide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54824-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitonafide [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002702955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Mitonafide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITONAFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Q0V17SI9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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